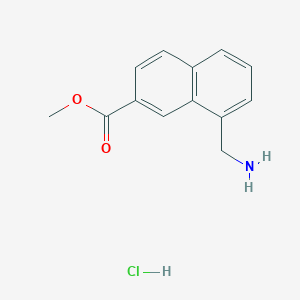

4-氯-2-(3-氯-4-氟苯氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki reaction, which is a type of cross-coupling reaction, could potentially be used in the synthesis of this compound .科学研究应用

催化和有机合成

- Pd催化的苯甲醛邻位C-H羟基化:一项研究展示了Pd催化用于苯甲醛邻位C-H羟基化的用途,重点介绍了不同取代基和试剂在该过程中的作用,其中可能包括4-氯-2-(3-氯-4-氟苯氧基)苯甲醛等化合物 (Chen, Sorensen, & Ozturk, 2017)。

聚合物化学

- 新型苯氧基环取代丙烯酸酯的合成和共聚:对苯氧基环取代丙烯酸酯与苯乙烯共聚的研究表明,4-氯-2-(3-氯-4-氟苯氧基)苯甲醛等化合物在开发新聚合物方面具有潜力 (Whelpley et al., 2022)。

环境化学

- 苯酚的厌氧转化:关于苯酚厌氧转化为苯甲酸酯以及4-氯-2-(3-氯-4-氟苯氧基)苯甲醛等氟代类似物在阐明转化机制中的作用的研究值得注意 (Genthner, Townsend, & Chapman, 1989)。

材料科学

- 导电聚合物的合成:已经探索了双醛单体的合成和表征,其中可能包括4-氯-2-(3-氯-4-氟苯氧基)苯甲醛等衍生物,用于生产导电原始聚氮甲碱 (Hafeez et al., 2019)。

化学传感

- pH的比色和荧光传感:源自苯甲醛化合物的席夫碱分子,可能包括4-氯-2-(3-氯-4-氟苯氧基)苯甲醛,已被研究用作pH的比例荧光化学传感器 (Halder, Hazra, & Roy, 2018)。

吸附研究

- 用于二氧化碳吸附的微孔聚胺的合成:已经对使用单醛化合物(包括氟代苯甲醛)合成在二氧化碳吸附中具有应用的微孔聚胺进行了研究 (Li, Zhang, & Wang, 2016)。

作用机制

Target of Action

Related compounds such as 2-(3-chloro-4-fluorophenoxy)acetic acid and Pyraflufen-ethyl have been shown to inhibit the enzyme activity of protoporphyrinogen oxidase (Protox), which plays a crucial role in the biosynthesis of tetrapyrroles.

Mode of Action

For instance, Pyraflufen-ethyl inhibits the enzyme activity of Protox . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of photodynamic porphyrins that cause cell death upon exposure to light.

Biochemical Pathways

The compound’s action on the heme biosynthesis pathway, specifically the inhibition of Protox, leads to the accumulation of protoporphyrin IX. This compound is a potent photosensitizer, and its accumulation leads to the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .

Result of Action

The result of the compound’s action is likely the disruption of normal cellular function due to the oxidative damage caused by the accumulation of protoporphyrin IX and subsequent production of reactive oxygen species. This leads to cell death, which can be beneficial in certain applications such as weed control .

Action Environment

The efficacy and stability of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be influenced by various environmental factors. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as pH, temperature, and presence of other chemicals can also impact the compound’s action.

属性

IUPAC Name |

4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYBZOBNXFEPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)

![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)

![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)